Superior Anti-Inflammatory Efficacy of CAPE Over Caffeic Acid in Human Keratinocytes
In a head-to-head comparison using human keratinocytes (HaCaT), CAPE demonstrated superior potency and efficacy in suppressing TNF-α-induced NF-κB activation and subsequent inflammatory cytokine expression compared to its non-phenethyl derivative, caffeic acid (CA) [1]. This superior in vitro activity was functionally validated in vivo, where topical application of 0.5% CAPE significantly attenuated TPA-induced skin inflammation in a mouse model, as quantified by reduced ear swelling and histologic inflammation scores [1].
| Evidence Dimension | NF-κB activation and inflammatory cytokine expression |
|---|---|
| Target Compound Data | Potency and efficacy superior to caffeic acid; 0.5% topical treatment reduced ear swelling and inflammation scores in vivo |
| Comparator Or Baseline | Caffeic acid (CA) |
| Quantified Difference | CAPE exhibited superior potency and efficacy (qualitative description per source); significant in vivo attenuation of inflammation at 0.5% concentration |
| Conditions | Human HaCaT keratinocytes stimulated with TNF-α; TPA-induced skin inflammation in mouse ear model |
Why This Matters
This direct comparative evidence mandates the use of CAPE over caffeic acid for research in cutaneous inflammation and NF-κB signaling, as the non-esterified analog fails to achieve equivalent biological effects at comparable concentrations.
- [1] Park, S. Y., Lee, Y. H., Choi, J. H., & Kim, Y. C. (2015). Suppression of skin inflammation in keratinocytes and acute/chronic disease models by caffeic acid phenethyl ester. Archives of Dermatological Research, 307, 219–227. View Source
